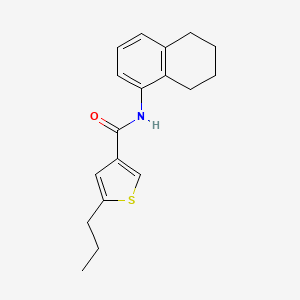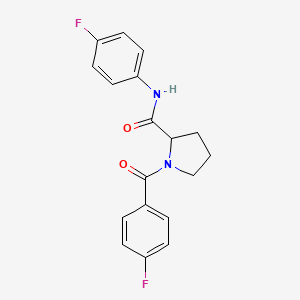
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide, also known as NIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NIC is a heterocyclic compound that contains a chromene ring system and an aminocarbonyl group. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied.
Wissenschaftliche Forschungsanwendungen
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. The compound has been tested against different cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. In biochemistry, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been used as a probe to study protein-ligand interactions and enzyme kinetics. The compound has also been used as a fluorescent probe for imaging applications. In materials science, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks.
Wirkmechanismus
The mechanism of action of N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. The inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis. In bacteria, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been shown to inhibit the activity of DNA gyrase, which is an essential enzyme for DNA replication and transcription. The inhibition of DNA gyrase leads to the inhibition of bacterial growth.
Biochemical and physiological effects:
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the target molecule and cell type. In cancer cells, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In bacteria, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been shown to inhibit DNA replication and transcription, leading to the inhibition of bacterial growth. In addition, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The compound can be synthesized using different methods, and its purity and yield can be optimized. N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide is also stable under different conditions, which makes it suitable for various applications. However, the limitations of N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide include its toxicity and potential side effects. The compound has been shown to have cytotoxic effects on certain cell types, and its long-term effects on human health are not fully understood.
Zukünftige Richtungen
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has several potential future directions, including its application in drug discovery, materials science, and imaging. In drug discovery, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide can be used as a lead compound for the development of anti-cancer and anti-bacterial drugs. The compound can also be used as a probe for the identification of new drug targets and the study of protein-ligand interactions. In materials science, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide can be used as a building block for the synthesis of functional materials with specific properties, such as catalytic activity and fluorescence. In imaging, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide can be used as a fluorescent probe for the detection of specific molecules and cells in biological systems.
Conclusion:
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications. N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has shown promising results in anti-cancer, anti-inflammatory, and anti-bacterial applications, and has been used as a probe for protein-ligand interactions and imaging. The compound has several advantages for lab experiments, but its toxicity and potential side effects should be taken into consideration. N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has several potential future directions, including its application in drug discovery, materials science, and imaging.
Synthesemethoden
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide can be synthesized using different methods, including the reaction of 3-formylchromone with an amine and a carbodiimide, as well as the reaction of 2-amino-3-cyano-4H-chromene with an isocyanate. The most common method of synthesizing N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide involves the reaction of 3-formylchromone with an amine and a carbodiimide. The reaction produces a product that is then treated with an acid to obtain the final product, N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide. The synthesis of N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been optimized to produce high yields and purity.
Eigenschaften
IUPAC Name |
N-carbamoyl-2-iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-9-7(10(15)14-11(13)16)5-6-3-1-2-4-8(6)17-9/h1-5,12H,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPNVGYBNRYMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6009645.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B6009652.png)

![1-[2-({[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-3-piperidinol](/img/structure/B6009665.png)
![methyl 1-{3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperidinecarboxylate](/img/structure/B6009667.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6009675.png)
![N-[3-(2-methoxyphenyl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6009695.png)
![1-{2-[2-(4-methylpentyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6009701.png)
![4-isobutyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6009706.png)
![4-(methoxymethyl)-6-methyl-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]nicotinonitrile](/img/structure/B6009709.png)
![5-(2,1,3-benzothiadiazol-4-yl)-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-g]quinolin-7-one](/img/structure/B6009729.png)

![N-[4-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B6009741.png)
